molecular formula C9H7BrFN3 B12080233 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole

4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole

Cat. No.: B12080233
M. Wt: 256.07 g/mol
InChI Key: ZCYHTYDMSGMPRF-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a benzo[d][1,2,3]triazole core substituted with bromine, cyclopropyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-2-fluoroaniline with cyclopropyl isocyanate, followed by cyclization using a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole: Unique due to its specific substitution pattern.

    6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Similar core structure but different substituents.

    4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole: Similar triazole core with different substituents.

Uniqueness: The uniqueness of this compound lies in its specific combination of bromine, cyclopropyl, and fluorine substituents, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

4-bromo-1-cyclopropyl-6-fluorobenzotriazole

InChI

InChI=1S/C9H7BrFN3/c10-7-3-5(11)4-8-9(7)12-13-14(8)6-1-2-6/h3-4,6H,1-2H2

InChI Key

ZCYHTYDMSGMPRF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C(=CC(=C3)F)Br)N=N2

Origin of Product

United States

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